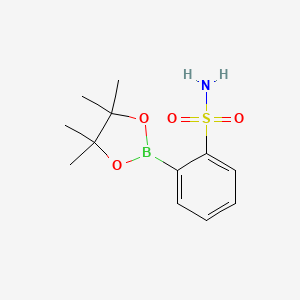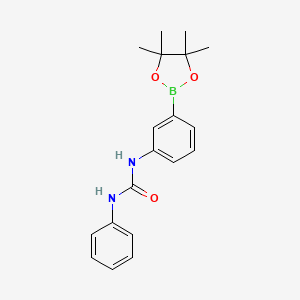![molecular formula C15H11N3S B10797595 4-(2-Methylindol-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10797595.png)
4-(2-Methylindol-1-yl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-470 is a compound that belongs to the aminothienopyrimidine series, which has shown significant potential in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-470 has demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-470 involves the construction of the thienopyrimidine scaffold, followed by the introduction of various substituents to enhance its biological activity. The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions to form the aminothienopyrimidine core. Key steps in the synthesis include halogenation, amination, and Suzuki coupling reactions .
Industrial Production Methods
While specific industrial production methods for OSM-S-470 are not well-documented, the general approach would involve scaling up the laboratory synthesis to an industrial scale. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity OSM-S-470.
Chemical Reactions Analysis
Types of Reactions
OSM-S-470 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Substitution reactions, such as halogenation and amination, are commonly used in the synthesis of OSM-S-470 and its analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidine derivatives, which are evaluated for their biological activity against Plasmodium falciparum .
Scientific Research Applications
OSM-S-470 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the synthesis and reactivity of aminothienopyrimidines.
Biology: OSM-S-470 is investigated for its potential to inhibit the growth of Plasmodium falciparum and other pathogens.
Medicine: The compound is being explored as a potential antimalarial drug, with studies focusing on its efficacy, safety, and mechanism of action.
Mechanism of Action
The mechanism of action of OSM-S-470 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase, an enzyme critical for protein synthesis in the parasite. By inhibiting this enzyme, OSM-S-470 disrupts protein translation and activates the amino acid starvation response, ultimately leading to the death of the parasite . The compound forms a covalent adduct with the enzyme, which is essential for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.
TCMDC-135294: A structurally related compound from the same series.
ML901: A nucleoside sulfamate that targets a different enzyme in Plasmodium falciparum.
Uniqueness
OSM-S-470 is unique in its specific inhibition of Plasmodium falciparum asparagine tRNA synthetase, which distinguishes it from other antimalarial compounds that target different enzymes or pathways. Its ability to form a covalent adduct with the enzyme and its low propensity for resistance development make it a promising candidate for further development as an antimalarial drug .
Properties
Molecular Formula |
C15H11N3S |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-(2-methylindol-1-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H11N3S/c1-10-8-11-4-2-3-5-13(11)18(10)15-14-12(6-7-19-14)16-9-17-15/h2-9H,1H3 |
InChI Key |
ZVADJBMUEQPCFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N-methylcyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10797515.png)

![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylcyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10797524.png)
![4-(4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797530.png)
![N-[(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B10797537.png)
![2-(Thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-ol](/img/structure/B10797542.png)

![ethyl 4-(2,5-dimethyl-3-{(Z)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B10797551.png)
![6-Bromo-4-thiomorpholin-4-ylthieno[3,2-d]pyrimidine](/img/structure/B10797558.png)
![4-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797565.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B10797571.png)
![Ethyl 4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxylate](/img/structure/B10797578.png)
![4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzamide](/img/structure/B10797589.png)
![3-(4-Hydrazinylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797590.png)
